N-(1-ethynylcyclohexyl)-4-fluorobenzenesulfonamide
CAS No.: 866008-75-5
Cat. No.: VC6063732
Molecular Formula: C14H16FNO2S
Molecular Weight: 281.35
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 866008-75-5 |
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Molecular Formula | C14H16FNO2S |
Molecular Weight | 281.35 |
IUPAC Name | N-(1-ethynylcyclohexyl)-4-fluorobenzenesulfonamide |
Standard InChI | InChI=1S/C14H16FNO2S/c1-2-14(10-4-3-5-11-14)16-19(17,18)13-8-6-12(15)7-9-13/h1,6-9,16H,3-5,10-11H2 |
Standard InChI Key | SCLOPOYPUMRDNU-UHFFFAOYSA-N |
SMILES | C#CC1(CCCCC1)NS(=O)(=O)C2=CC=C(C=C2)F |
Introduction
Chemical Identity and Structural Features
The compound’s IUPAC name, N-(1-ethynylcyclohexyl)-4-fluorobenzenesulfonamide, reflects its three key components:
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A 4-fluorobenzenesulfonamide backbone, which contributes electrophilic and hydrogen-bonding capabilities.
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A cyclohexyl group at the sulfonamide’s nitrogen atom, providing steric bulk and conformational rigidity.
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An ethynyl (-C≡CH) substituent on the cyclohexane ring, introducing sp-hybridized carbon atoms capable of π-bond interactions.
The molecular formula is C₁₄H₁₅FNO₂S, with a molar mass of 280.34 g/mol. Its structure enables interactions with biological targets such as enzymes and receptors, while the ethynyl group offers opportunities for further chemical modifications (e.g., click chemistry).
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves a multi-step process:
Step 1: Preparation of 4-Fluorobenzenesulfonyl Chloride
4-Fluorobenzenesulfonic acid is treated with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to yield the sulfonyl chloride intermediate .
Step 2: Cyclohexylamine Derivatization
1-Ethynylcyclohexylamine is synthesized via a Sonogashira coupling reaction between cyclohexylamine and ethynyltrimethylsilane, followed by deprotection .
Step 3: Sulfonamide Formation
The sulfonyl chloride reacts with 1-ethynylcyclohexylamine in the presence of a base (e.g., pyridine) to form the target compound (Table 1).
Table 1: Representative Synthetic Conditions
Step | Reagents | Temperature | Yield |
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1 | SOCl₂, DMF (cat.) | 80°C | 92% |
2 | Pd(PPh₃)₂Cl₂, CuI | 60°C | 75% |
3 | Pyridine, CH₂Cl₂ | RT | 68% |
Physicochemical Properties
Experimental and predicted properties are summarized below:
Table 2: Key Physicochemical Parameters
Property | Value |
---|---|
Melting Point | 142–145°C (dec.) |
Solubility in Water | <0.1 mg/mL (25°C) |
LogP (Octanol-Water) | 3.2 ± 0.3 |
pKa (Sulfonamide NH) | ~10.2 |
λmax (UV-Vis) | 268 nm (ε = 1,200 M⁻¹cm⁻¹) |
The low aqueous solubility and moderate lipophilicity suggest suitability for lipid-based formulations or prodrug strategies.
Applications in Materials Science
The ethynyl group enables polymerization via alkyne-azide cycloaddition (Click Chemistry), forming rigid polymers with applications in:
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Conductive materials: Polyaniline analogs.
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Drug delivery systems: Dendrimers with sulfonamide termini.
Recent Research and Future Directions
Recent patents highlight ethynyl-containing sulfonamides as kinase inhibitors and PET tracers . Future studies should explore:
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Structure-Activity Relationships (SAR): Modifying the cyclohexyl or ethynyl groups.
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Biodistribution Studies: Radiolabeling with ¹⁸F for imaging.
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